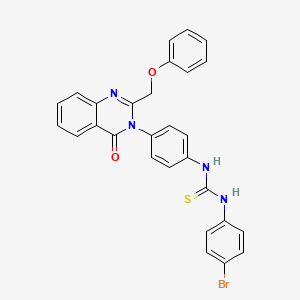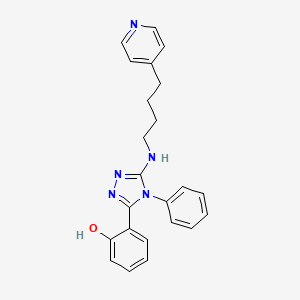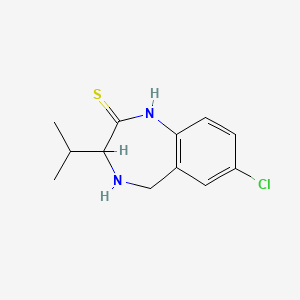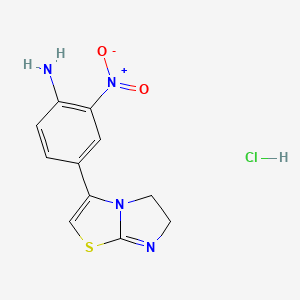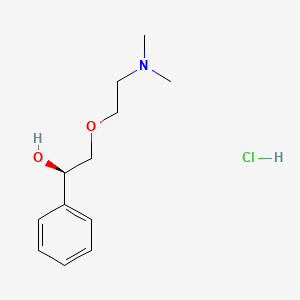
Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride, ®- is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which includes a benzenemethanol core with a dimethylaminoethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride, ®- involves several steps. One common method includes the reaction of benzenemethanol with a dimethylaminoethoxy reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial methods often include purification steps such as crystallization and distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary but often include specific temperatures, pressures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may produce benzoic acid derivatives, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride, ®- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride, ®- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenemethanol derivatives and compounds with dimethylaminoethoxy substituents. Examples include:
- Benzenemethanol, alpha-methyl-, ®-
- Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, (S)-
Uniqueness
What sets Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride, ®- apart is its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
131961-14-3 |
|---|---|
Molecular Formula |
C12H20ClNO2 |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
(1R)-2-[2-(dimethylamino)ethoxy]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-13(2)8-9-15-10-12(14)11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m0./s1 |
InChI Key |
OMSDQZGPJZTURB-YDALLXLXSA-N |
Isomeric SMILES |
CN(C)CCOC[C@@H](C1=CC=CC=C1)O.Cl |
Canonical SMILES |
CN(C)CCOCC(C1=CC=CC=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


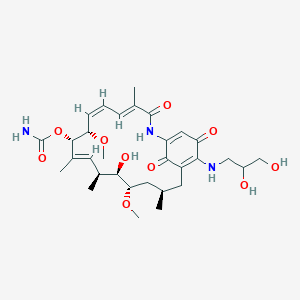
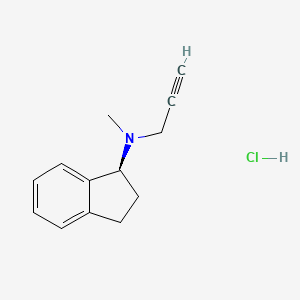
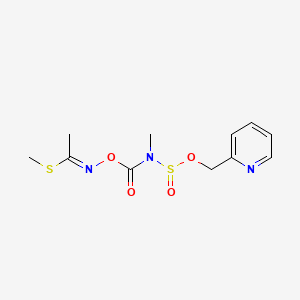

![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)

